5-Bromo-1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a bromine atom, a methoxyphenyl group, a nitrophenyl group, a dihydropyrazol group, and an indole-2,3-dione group.Scientific Research Applications
Antiviral Activity Evaluation
Another study explored the antiviral activities of 5-nitro-3-((5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono)-1H-2-indolinones, which share a similar structural backbone with the compound . This study found weak activity against the yellow fever virus and bovine viral diarrhea virus, suggesting potential antiviral properties (Terzioğlu et al., 2005).
Antimicrobial Activity
A novel series of compounds, including 2-(2-ethoxy-5-substituted-indol-3-ylidene)-1-aryl-ethanones and 2-(5-bromo-2-ethoxyindol-3-ylidene)-1-arylethanones, were synthesized and evaluated for their in vitro antibacterial activity against bacterial and fungal strains. Some of these compounds exhibited high antimicrobial activity, suggesting the potential of this compound class in antimicrobial research (Ashok et al., 2015).
Corrosion Inhibitive Properties
The corrosion inhibition performance of synthesized indoline compounds, including derivatives of indole-2,3-dione, was studied. These compounds showed promising results as corrosion inhibitors, indicating their potential application in material preservation and protection (Yadav et al., 2015).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available resources. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Future Directions
Properties
IUPAC Name |
5-bromo-1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN4O5/c1-35-19-8-5-15(6-9-19)21-13-23(16-3-2-4-18(11-16)30(33)34)29(27-21)14-28-22-10-7-17(26)12-20(22)24(31)25(28)32/h2-12,23H,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEMGPNEXYNMTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])CN4C5=C(C=C(C=C5)Br)C(=O)C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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